molecular formula C12H22O3 B146434 Tetrahydro-3-pentyl-2H-pyran-4-yl acetate CAS No. 18871-14-2

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Cat. No. B146434
CAS RN: 18871-14-2
M. Wt: 214.3 g/mol
InChI Key: VSRVCSJJKWDZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, also known as 3-Pentyltetrahydropyran-4-yl acetate, is a chemical compound with the formula C12H22O3 and a molecular weight of 214.3013 . It is used in laboratory chemicals and synthesis of substances . It has a floral type odor and is used as a fragrance agent .


Molecular Structure Analysis

The molecular structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate include a molecular weight of 214.3013 . Unfortunately, the search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

  • Chemical Composition and Properties :

    • A study on the marine fungus Penicillium sp. identified compounds including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, which shares structural similarities with Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, highlighting the diversity of compounds derived from marine organisms (Wu et al., 2010).
  • Synthesis and Applications in Organic Chemistry :

    • Vanadium(III) Chloride (VCl3) has been found to be an efficient reagent for introducing Tetrahydrofuran-based acetal protecting groups for alcohols, indicating its relevance in synthetic organic chemistry (Das et al., 2007).
    • The compound 8-O-Acetyl-8-epi-9-deoxygoniopypyrone, which contains a Tetrahydro-2H-pyran structure, was isolated from Goniothalamus macrophyllus, demonstrating the use of such structures in natural product synthesis (Fun et al., 2012).
  • Biocatalytic Synthesis :

    • A biocatalytic procedure for synthesizing key lactonized statin side chain intermediates from acetate precursors involves structures related to Tetrahydro-2H-pyran, highlighting the biocatalytic applications of these compounds (Troiani et al., 2011).
  • Fragrance Industry Applications :

    • In the fragrance industry, the stereoisomers of fragrances like Jasmal® were prepared using enzymatic resolutions of alcohols that include Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, demonstrating its application in creating distinct olfactory experiences (Abate et al., 2006).
  • Catalysis in Chemical Synthesis :

    • The synthesis of polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans with the help of molecular sieve-supported zinc catalysts involves structures akin to Tetrahydro-2H-pyran, illustrating its role in facilitating complex chemical reactions (Magyar & Hell, 2018).
  • Potential in Pharmaceutical Development :

    • Research into the synthesis and molecular structure of complex organic compounds involving Tetrahydro-pyran-4-yl ester structures reveals potential applications in the development of pharmaceuticals (Wei et al., 2006).

Safety And Hazards

According to the safety data sheet, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to move the person to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, rinse thoroughly with plenty of water for at least 15 minutes if it comes in contact with eyes, and consult a physician .

properties

IUPAC Name

(3-pentyloxan-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-11-9-14-8-7-12(11)15-10(2)13/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVCSJJKWDZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044556
Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

CAS RN

18871-14-2
Record name 4-Acetoxy-3-pentyltetrahydropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18871-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-3-pentyltetrahydropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Reactant of Route 2
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Reactant of Route 3
Reactant of Route 3
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Reactant of Route 4
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Reactant of Route 5
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
Reactant of Route 6
Reactant of Route 6
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Citations

For This Compound
3
Citations
A Abate, E Brenna, G Fronza, C Fuganti… - Chemistry & …, 2006 - Wiley Online Library
… All four stereoisomers of the fragrance Jasmal of structure 3,4,5,6-tetrahydro-3-pentyl-2H-pyran-4yl acetate were prepared by enzymatic resolutions of the corresponding alcohols. The …
Number of citations: 8 onlinelibrary.wiley.com
M Zviely - Chemistry and Technology of Flavors and …, 2005 - Wiley Online Library
Of the almost 20 million chemical compounds presently characterized, almost half are heterocyclic molecules. Heterocyclic molecules are significant due to their high abundance in …
Number of citations: 12 onlinelibrary.wiley.com
JT Bangma, J Reiner, RC Fry, T Manuck… - … science & technology …, 2021 - ACS Publications
The investigation of per- and polyfluorinated alkyl substances (PFAS) in environmental and biological samples relies on both high- and low-resolution mass spectrometry (MS) …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.